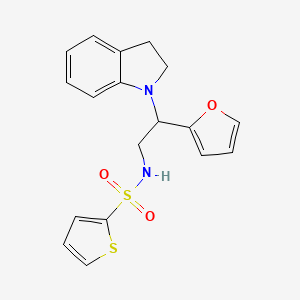

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c21-25(22,18-8-4-12-24-18)19-13-16(17-7-3-11-23-17)20-10-9-14-5-1-2-6-15(14)20/h1-8,11-12,16,19H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSUNHNPOZOUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C20H20N2O3S, with a molecular weight of approximately 368.45 g/mol. The structure features a furan ring, an indoline moiety, and a thiophene sulfonamide group, which contribute to its unique biological properties.

Sulfonamides are known for their diverse biological activities, particularly their antibacterial and anticancer properties. The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways in target organisms or cells. For instance, sulfonamides typically inhibit bacterial folate synthesis by mimicking p-amino benzoic acid (PABA), leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study highlighted that several thiophene and furan derivatives possess nanomolar-level potency for inhibition of human carbonic anhydrase II, suggesting potential applications in treating infections caused by resistant strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.5 - 5 | Antibacterial |

| Control (Levofloxacin) | 8.1 - 130 | Antibacterial |

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.12 to 15.63 µM against MCF-7 breast cancer cells . The presence of the thiophene and furan rings may enhance the interaction with biological targets involved in cancer cell proliferation.

Case Studies

- Inhibition of Cancer Cell Growth : A recent study evaluated the anticancer activity of several thiophene-based sulfonamides, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to standard chemotherapeutics .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various sulfonamides against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics .

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

- Compound 19 () : Features a tert-butyl-imidazole and trifluoromethylpyridine substituent. The bulky tert-butyl group and electron-withdrawing trifluoromethyl group likely enhance receptor binding affinity and metabolic stability. Synthesized via CuI-mediated coupling under microwave heating .

- Compounds 5a–5i (): Possess ethynyl and phenoxyethyl substituents. For example, 5a (49% yield) has a phenoxyethyl group, while 5h (47% yield) incorporates a naphthalen-1-yloxy group. These derivatives were synthesized via Pd-mediated cross-coupling, with yields varying widely (27–74%) .

- N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide (): Contains a dimethylaminoethyl group, synthesized via direct sulfonylation of N,N-dimethylethylenediamine with 2-thiophenesulfonyl chloride (71% yield). The dimethylamino group may improve water solubility .

Key Structural Differences :

- The target compound uniquely combines furan and indoline substituents, which are absent in the above analogs. Furan may confer π-stacking interactions, while indoline’s rigid bicyclic structure could influence conformational stability.

Indole/Indoline-Containing Sulfonamides

- N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide () : Synthesized via Cs₂CO₃/I₂-mediated coupling with indole derivatives. The allyl and iodo groups facilitate subsequent cyclization .

- Cyclopentane-fused indole sulfonamides (): Constructed via Pd₂(dba)₃-catalyzed annulation.

Comparison : The target compound’s indolin-1-yl group is less sterically hindered than cyclopentane-fused indoles, possibly favoring easier synthesis but reduced conformational rigidity.

Furan-Containing Sulfonamides

- Ranitidine-related compounds (): Include dimethylamino-methylfuran motifs. While structurally distinct, these highlight furan’s utility in enhancing bioavailability .

Comparison : The target compound’s furan-2-yl group is directly linked to the ethyl chain, differing from ranitidine analogs where furan is part of a larger substituent.

Q & A

Q. What are the common synthetic routes for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling a thiophene sulfonamide core to furan and indoline derivatives. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., EDC/HOBt) to link sulfonamide and ethylamine intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature control : Maintain 0–25°C during nucleophilic substitutions to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., indoline N-H at δ 3.5–4.0 ppm) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and furan C-O-C vibrations (~1250 cm) .

- HPLC : Assess purity and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) at 1–100 µM concentrations .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- ADME profiling : Measure solubility (logP via shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Assay standardization : Compare protocols for cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .

- Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reproducible activity) .

- Mechanistic follow-up : Validate target engagement via siRNA knock-down or competitive binding assays .

Q. What strategies are employed to optimize the synthetic pathway for large-scale production while maintaining high enantiomeric purity?

- Catalyst screening : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis .

- Flow chemistry : Implement continuous flow reactors to enhance reaction control and scalability .

- In-line analytics : Monitor intermediates via FTIR or Raman spectroscopy to detect racemization .

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the role of its functional groups?

- Substituent variation : Replace the furan ring with pyrrole or thiazole to assess π-stacking interactions .

- Bioisosteric replacement : Swap the sulfonamide group with carboxylic acid to evaluate hydrogen-bonding effects .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for modified analogs .

Q. What advanced computational methods are used to predict binding modes and interactions with biological targets?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns trajectories to identify stable binding poses .

- Free-energy calculations : Apply MM-PBSA to estimate binding energies and prioritize analogs .

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

Q. How do pH and solvent polarity influence the compound's stability and reactivity in aqueous environments?

- pH-dependent stability : Perform stress testing at pH 1–13 (37°C, 24 hrs) with HPLC monitoring. Sulfonamide hydrolysis is accelerated under basic conditions (pH >10) .

- Solvent effects : Measure solubility in DMSO (high) vs. water (low) and correlate with bioavailability .

- Degradation pathways : Identify oxidation products (e.g., sulfones) via LC-MS under oxidative conditions (HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.